Cas no 1708199-26-1 (2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine)
![2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine structure](https://ja.kuujia.com/scimg/cas/1708199-26-1x500.png)
2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine 化学的及び物理的性質
名前と識別子
-
- 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine
-
- インチ: 1S/C8H11N5O/c1-13-6(3-5-10-13)8-11-7(2-4-9)14-12-8/h3,5H,2,4,9H2,1H3
- InChIKey: YMHAEGSEWSNJGO-UHFFFAOYSA-N
- ほほえんだ: O1C(CCN)=NC(C2N(C)N=CC=2)=N1
2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509766-1g |
2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
1708199-26-1 | 97% | 1g |
$843 | 2023-02-17 |
2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamineに関する追加情報
Comprehensive Overview of 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine (CAS No. 1708199-26-1)
The compound 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine (CAS No. 1708199-26-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a pyrazole ring fused with an oxadiazole moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a small-molecule inhibitor or ligand for targeting specific enzymes and receptors.
In recent years, the demand for novel heterocyclic compounds like 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine has surged due to their versatility in drug design. The compound’s ethylamine side chain enhances its solubility and bioavailability, which are critical factors in pharmacokinetic optimization. This aligns with the growing trend in precision medicine, where tailored molecular structures are essential for targeting specific disease pathways.
The oxadiazole ring system, a key component of this compound, is known for its bioisosteric properties, often serving as a replacement for carboxylic acids or amides in drug molecules. This feature has made 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine a subject of interest in the development of anti-inflammatory and anticancer agents. Its potential to modulate signal transduction pathways is also being explored, particularly in the context of immune-oncology.
From a synthetic chemistry perspective, the preparation of 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine involves multi-step reactions, including cyclization and functional group interconversion. The compound’s CAS No. 1708199-26-1 serves as a unique identifier in chemical databases, facilitating its retrieval for research purposes. Its molecular weight and purity are critical parameters for ensuring reproducibility in experimental studies.
The rise of computational chemistry and AI-driven drug discovery has further amplified the relevance of compounds like 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine. Researchers are leveraging molecular docking and quantitative structure-activity relationship (QSAR) models to predict its interactions with biological targets. This approach aligns with the broader shift toward high-throughput screening and virtual compound libraries in modern pharmacology.
In conclusion, 2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine represents a compelling case study in the intersection of organic synthesis and therapeutic innovation. Its structural complexity and functional diversity make it a valuable asset for researchers exploring new frontiers in drug development and biomolecular engineering. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics.
1708199-26-1 (2-[3-(2-Methyl-2H-pyrazol-3-yl)-[1,2,4]oxadiazol-5-yl]-ethylamine) 関連製品
- 2228584-68-5(2-(2-chloro-6-methoxyphenyl)ethanimidamide)
- 2126163-37-7(2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid)
- 1806061-79-9(Ethyl 2-(bromomethyl)-6-chloro-4-(difluoromethyl)pyridine-3-acetate)
- 17574-46-8(Silanediol, diphenyl-, dilithium salt)
- 366008-67-5(BDC-(CF3)2)
- 1250028-90-0(N-cyclopropyl-2-fluoro-5-methylbenzamide)
- 1361821-00-2(3,5-Bis(3,5-dichlorophenyl)-2-fluoropyridine)
- 2310123-85-2(N-(6-cyclopropylpyridin-3-yl)methylthiophene-3-carboxamide)
- 1368695-96-8(2-(3,4-difluorophenyl)-2-methylpropan-1-amine)
- 1809416-89-4(4-Ethynyl-2-methylbenzonitrile)




